3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and a trifluoromethyl group at the 8th position on the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Properties
Molecular Formula |
C8H4F3IN2 |
|---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
3-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-1-3-14-6(12)4-13-7(5)14/h1-4H |
InChI Key |
FZDBCPFYPNRSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, a photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described, which occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including antiviral, antifungal, and antitumor properties.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Agrochemicals: Derivatives of this compound are used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and modulate the function of enzymes and receptors involved in various cellular processes. For example, its antiviral activity may result from the inhibition of viral replication enzymes, while its antitumor activity could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound has a similar structure but with a bromine atom at the 8th position instead of a trifluoromethyl group.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
Uniqueness: 3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both an iodine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These properties enhance its reactivity and biological activity, making it a valuable compound in medicinal chemistry and other fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
